Bay-Region Diol Epoxide Mutagenicity: A 7-Fold Increase Over the Parent Compound in Salmonella
The bay-region 3,4-diol-1,2-epoxide derivatives of dibenz[c,h]acridine exhibit at least a 7-fold higher mutagenic activity than the parent hydrocarbon in Salmonella typhimurium strain TA100, demonstrating that metabolic activation to the bay-region diol epoxide is the critical determinant of its genotoxic potency [1].
| Evidence Dimension | Mutagenic potency (fold-increase over parent compound) |
|---|---|
| Target Compound Data | Bay-region 3,4-diol-1,2-epoxides of DB[c,h]ACR: ≥7-fold more mutagenic than parent DB[c,h]ACR |
| Comparator Or Baseline | Parent dibenz[c,h]acridine (DB[c,h]ACR) |
| Quantified Difference | ≥7-fold increase |
| Conditions | Salmonella typhimurium TA100, standard plate incorporation assay with metabolic activation |
Why This Matters
This confirms that the bay-region diol epoxide metabolite, not the parent compound, is the proximate mutagen, and quantifies the critical role of metabolic activation in risk assessment.
- [1] Wood, A. W., Chang, R. L., Levin, W., Kumar, S., Shirai, N., Jerina, D. M., ... & Conney, A. H. Bacterial and Mammalian Cell Mutagenicity of Four Optically Active Bay-Region 3,4-Diol-1,2-epoxides and Other Derivatives of the Nitrogen Heterocycle Dibenz[c,h]acridine. Cancer Research, 1986, 46(6), 2760-2766. View Source
